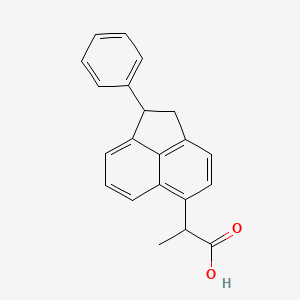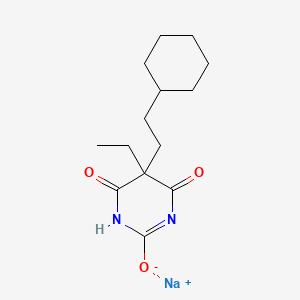
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and an ethyl group attached to a pyrimidinedione core. The presence of a sodiooxy group further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multicomponent reactions (MCRs) that are catalyzed by first-row transition metals. These reactions are known for their efficiency and eco-friendly nature, often resulting in high yields with minimal by-products . The specific synthetic route may involve the use of isocyanides, aldehydes, and other reactants under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidinediones.
Applications De Recherche Scientifique
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of scientific research applications, including:
Biology: It may be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione include other pyrimidinediones and nitrogen-containing heterocycles . Examples include:
- Pyrrolopyrazine derivatives
- Pyridazine analogs
- Pyrazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexylethyl and ethyl groups, as well as the sodiooxy group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H21N2NaO3 |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
sodium;5-(2-cyclohexylethyl)-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C14H22N2O3.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h10H,2-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
Clé InChI |
RSTLZIPLOSWIEW-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=NC1=O)[O-])CCC2CCCCC2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


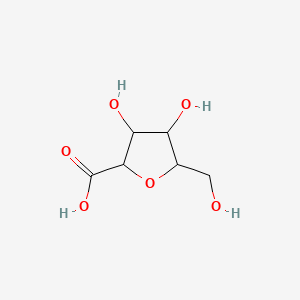
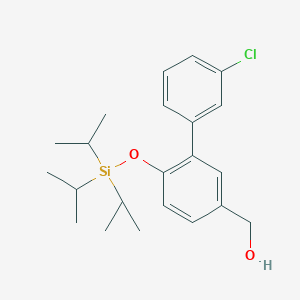
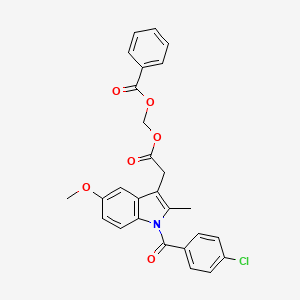
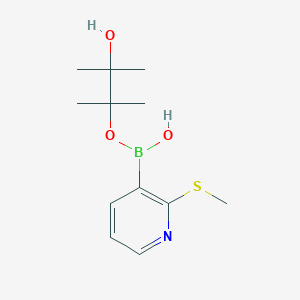

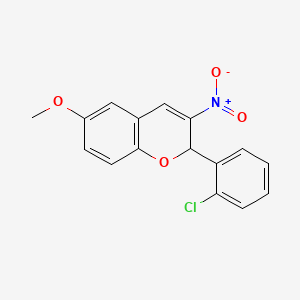
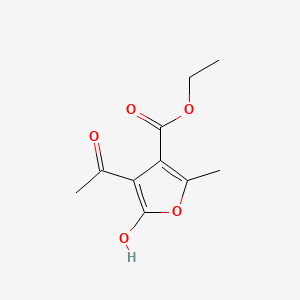
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
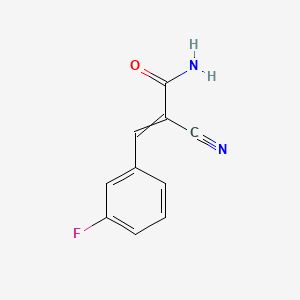
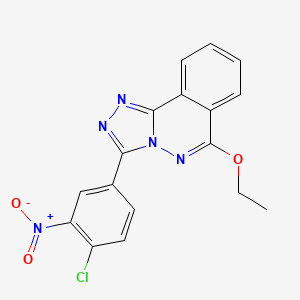
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
